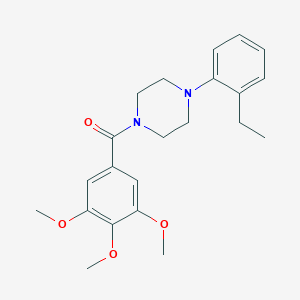

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Description

Properties

IUPAC Name |

[4-(2-ethylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-5-16-8-6-7-9-18(16)23-10-12-24(13-11-23)22(25)17-14-19(26-2)21(28-4)20(15-17)27-3/h6-9,14-15H,5,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFTUVWVYOUTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using 2-Ethylphenyl Halides

Piperazine reacts with 2-ethylphenyl halides (e.g., bromide or chloride) in polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (80–120°C). Triethylamine or potassium carbonate is used to neutralize HX byproducts.

Example Protocol :

Reductive Amination with 2-Ethylbenzaldehyde

Alternative routes employ reductive amination using 2-ethylbenzaldehyde and piperazine in the presence of hydrogenation catalysts (e.g., Pd/C, 5–10 bar H₂).

Key Data :

Acylation with 3,4,5-Trimethoxybenzoyl Chloride

Direct Benzoylation in Anhydrous Conditions

The alkylated piperazine intermediate undergoes acylation with 3,4,5-trimethoxybenzoyl chloride in dichloromethane (DCM) or toluene under inert atmosphere. Triethylamine or DMAP enhances reactivity.

Optimized Conditions :

Solid-Phase Synthesis for High Purity

Recent advances utilize polymer-supported benzoylating agents to minimize side reactions. Resins like Wang resin immobilize the acyl group, enabling stepwise coupling and automated purification.

Advantages :

Alternative Pathways and Novel Catalysts

One-Pot Alkylation-Acylation

A streamlined approach combines alkylation and acylation in a single reactor using phase-transfer catalysts (e.g., tetrabutylammonium bromide). This reduces intermediate isolation steps and improves overall yield.

Performance Metrics :

| Metric | Value |

|---|---|

| Total Yield | 68–72% |

| Reaction Time | 18–24 h |

| Solvent | Toluene/water biphasic system |

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for acylation. Trials at 100–150°C for 15–30 minutes achieve 80–88% yield with minimal byproducts.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v) or toluene/n-hexane. Impurities such as unreacted piperazine are removed by acidic washes (1M HCl).

Chromatographic Methods

Flash column chromatography (silica gel, ethyl acetate/hexane gradient) resolves regioisomers. Analytical data for the final compound:

-

¹H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 2H, Ar-H), 4.12 (q, J=7.2 Hz, 2H), 3.88 (s, 9H, OCH₃), 3.45–3.20 (m, 8H, piperazine).

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antipsychotic effects.

Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific pharmacological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs based on substituents, molecular properties, and biological activities:

Structural and Functional Insights

- Substituent Effects: Aromatic vs. Heterocyclic Groups: The thiazolyl group in introduces sulfur and nitrogen atoms, which may alter electronic properties and binding interactions compared to the ethylphenyl group in the target compound. Methoxy Positioning: The 3,4,5-trimethoxybenzoyl moiety is a common feature across analogs, contributing to hydrogen bonding and steric bulk. This group is critical for interactions with hydrophobic pockets in target proteins .

Biological Activity

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic compound belonging to the piperazine class, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications across various medical fields, including psychiatry and oncology.

Chemical Structure and Properties

- Molecular Formula: C20H24N2O4

- Molecular Weight: 356.42 g/mol

- SMILES Notation: CC(c1ccc(cc1)C(=O)N2CCN(C(=O)c2cc(OC)cc(OC)cc2)C2)C(=O)N2CCN(C(=O)c2cc(OC)cc(OC)cc2)C2

The structure features a piperazine ring substituted with an ethylphenyl group and a trimethoxybenzoyl moiety, which contributes to its pharmacological profile.

Pharmacological Profile

This compound exhibits a range of biological activities:

- Antidepressant Activity: Research indicates that compounds in the piperazine class can influence serotonin and dopamine pathways, potentially offering antidepressant effects.

- Antitumor Properties: Some studies suggest that derivatives of piperazine can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Effects: The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

The biological activity of this compound may be attributed to its ability to interact with neurotransmitter receptors and enzymes involved in metabolic pathways. For instance:

- Serotonin Receptors: The compound may act as a partial agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptors: Its interaction with dopamine receptors could modulate psychotic symptoms and affect reward pathways in the brain.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of similar compounds within the piperazine class. Key findings include:

- Study on Antidepressant Effects: A study published in Molecules demonstrated that certain piperazine derivatives exhibited significant antidepressant-like effects in animal models, suggesting similar potential for this compound .

- Antitumor Activity Research: Another research article highlighted the cytotoxic effects of piperazine derivatives on various cancer cell lines, indicating that modifications to the piperazine structure can enhance antitumor activity .

Data Table: Biological Activities of Piperazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.